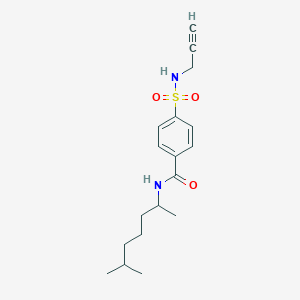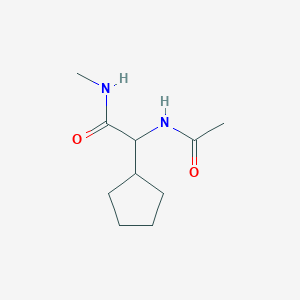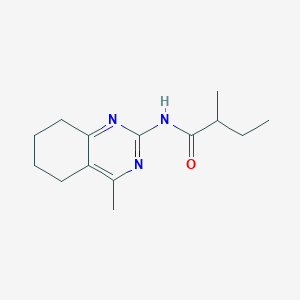
2-methyl-N-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)butanamide, also known as MTQB, is a chemical compound with potential applications in scientific research. It belongs to the class of quinazoline derivatives, which have been studied extensively for their various biological activities. In
Applications De Recherche Scientifique
2-methyl-N-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)butanamide has been studied for its potential applications in various scientific research fields. One of the most promising areas of research is its use as a selective inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is involved in DNA repair and has been shown to be overexpressed in many types of cancer. Inhibition of this enzyme has been explored as a potential strategy for cancer therapy. 2-methyl-N-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)butanamide has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
2-methyl-N-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)butanamide acts as a competitive inhibitor of PARP-1, binding to the enzyme's catalytic domain and preventing it from performing its normal function of repairing DNA damage. This leads to the accumulation of DNA damage and ultimately cell death. 2-methyl-N-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)butanamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-N-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)butanamide can effectively inhibit PARP-1 activity in vitro and in vivo. In addition, 2-methyl-N-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)butanamide has been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases. However, more research is needed to fully understand the biochemical and physiological effects of 2-methyl-N-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)butanamide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methyl-N-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)butanamide in lab experiments is its selectivity for PARP-1, which allows for more precise targeting of this enzyme compared to other PARP inhibitors. However, one limitation is the lack of information on its pharmacokinetics and toxicity, which may affect its suitability for use in vivo.
Orientations Futures
There are several future directions for research on 2-methyl-N-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)butanamide. One area of interest is the development of more potent and selective PARP inhibitors based on the quinazoline scaffold. Another area of research is the investigation of 2-methyl-N-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)butanamide's potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, more studies are needed to fully understand the pharmacokinetics and toxicity of 2-methyl-N-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)butanamide in vivo.
Méthodes De Synthèse
2-methyl-N-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)butanamide can be synthesized using a multistep procedure starting from commercially available starting materials. The first step involves the reaction of 2-amino-5,6,7,8-tetrahydroquinazoline with 2-methylbutyryl chloride to yield the corresponding amide. This is followed by N-methylation using methyl iodide and sodium hydride as the reagents. The final product is obtained after purification by column chromatography.
Propriétés
IUPAC Name |
2-methyl-N-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-4-9(2)13(18)17-14-15-10(3)11-7-5-6-8-12(11)16-14/h9H,4-8H2,1-3H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIHYANVEGKYGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=NC(=C2CCCCC2=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

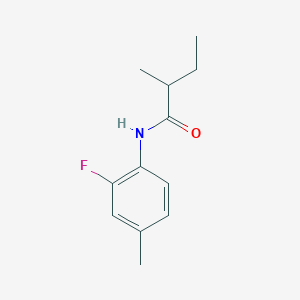
![4-[[4-[2-(4-Fluorophenyl)-2-hydroxyethyl]-1,4-diazepan-1-yl]methyl]benzonitrile](/img/structure/B7492730.png)

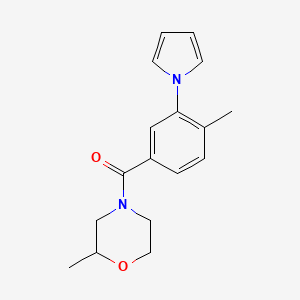
![1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492760.png)
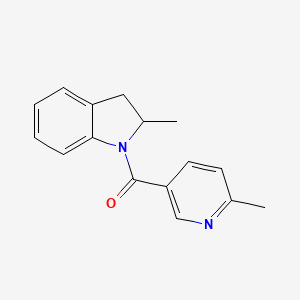
![1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492771.png)

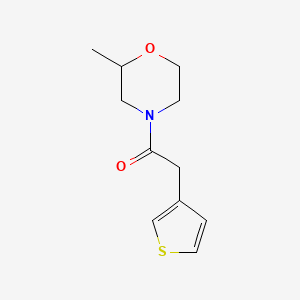
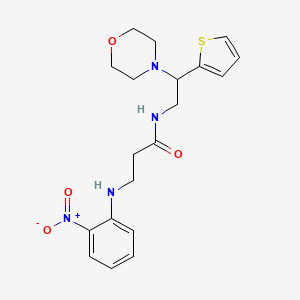
![2-Methyl-1-[3-(morpholine-4-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7492785.png)

